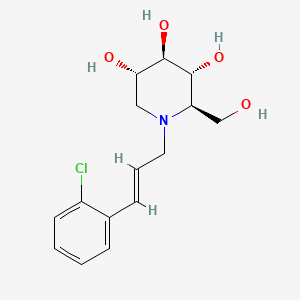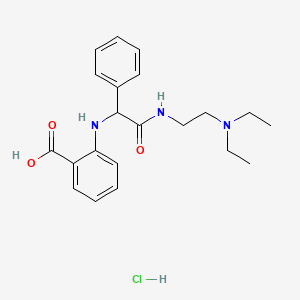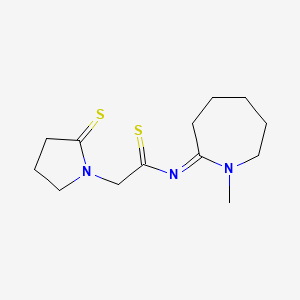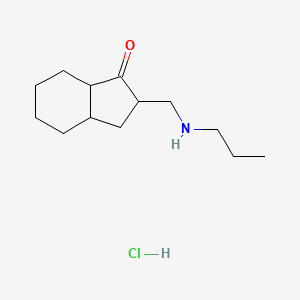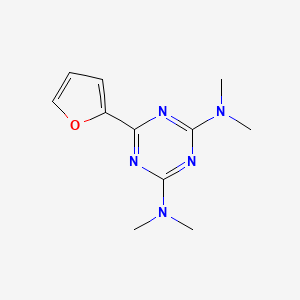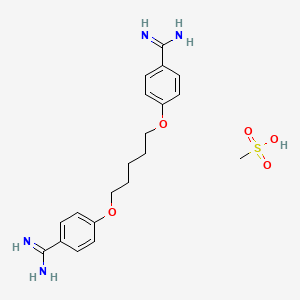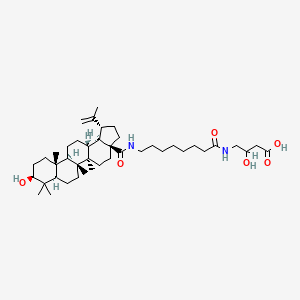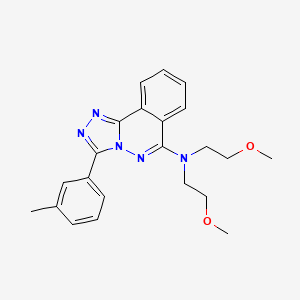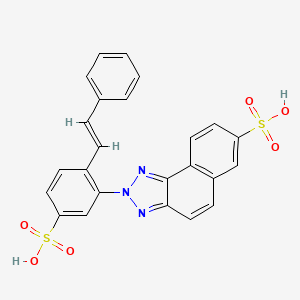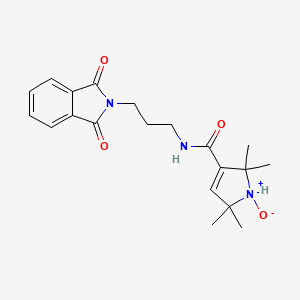
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-phthalimidopropyl)-2,2,5,5-tetramethyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: BRN 6006445 can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Analyse Des Réactions Chimiques
Types of Reactions: BRN 6006445 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can produce different carboxylic acids or alcohols.
Applications De Recherche Scientifique
BRN 6006445 has several scientific research applications, including:
Mécanisme D'action
The mechanism by which BRN 6006445 exerts its effects involves its interaction with molecular targets and pathways. While specific details on its mechanism of action are limited, it is known to act as a catalyst in certain reactions, facilitating the transformation of reactants into products. The compound’s structure allows it to participate in various chemical processes, influencing reaction kinetics and outcomes .
Comparaison Avec Des Composés Similaires
3-Chlorobenzo[b]thiophene-2-carboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and reactivity.
Benzo[b]thiophene derivatives: These compounds have a similar thiophene ring structure but may lack the chlorine atom or carboxylic acid group, resulting in different chemical behaviors.
Uniqueness: BRN 6006445 is unique due to its specific combination of a chlorine atom and a carboxylic acid group attached to the benzo[b]thiophene ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic and catalytic applications .
Propriétés
Numéro CAS |
102132-45-6 |
|---|---|
Formule moléculaire |
C20H25N3O4 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1-oxido-1H-pyrrol-1-ium-3-carboxamide |
InChI |
InChI=1S/C20H25N3O4/c1-19(2)12-15(20(3,4)23(19)27)16(24)21-10-7-11-22-17(25)13-8-5-6-9-14(13)18(22)26/h5-6,8-9,12,23H,7,10-11H2,1-4H3,(H,21,24) |
Clé InChI |
OGQZRIJILZETIX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C([NH+]1[O-])(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



